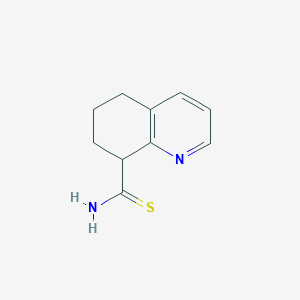
5,6,7,8-tetrahydroquinoline-8-carbothioamide
Overview
Description
5,6,7,8-tetrahydroquinoline-8-carbothioamide is an organic compound with the molecular formula C10H12N2S. It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isothiocyanate. The reaction is carried out in the presence of a base such as di-isopropylamine and a solvent like benzene. The mixture is cooled in ice and treated with butyl-lithium in hexane. After the addition of trimethylsilyl isothiocyanate, the solution is allowed to stand at 0°C for 0.5 hours and then at room temperature for 1 hour. The resulting mixture is acidified with hydrochloric acid, followed by extraction with chloroform and drying over magnesium sulfate. The final product is obtained by evaporation and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydroquinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5,6,7,8-tetrahydroquinoline-8-nitrile: Contains a nitrile group at the 8th position.
5,6,7,8-tetrahydroquinoxaline: A related compound with a different ring structure
Uniqueness
5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
53400-60-5 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6,8H,1,3,5H2,(H2,11,13) |
InChI Key |
MUZLJLSOGBHBDC-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














